(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
Brand Name:
Vulcanchem
CAS No.:
1062122-63-7
VCID:
VC0106369
InChI:
InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1
SMILES:
Molecular Formula:
C53H83NO14
Molecular Weight:
958.2 g/mol
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
CAS No.: 1062122-63-7
Cat. No.: VC0106369
Molecular Formula: C53H83NO14
Molecular Weight: 958.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1062122-63-7 |
|---|---|
| Molecular Formula | C53H83NO14 |
| Molecular Weight | 958.2 g/mol |
| IUPAC Name | (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 |
| Standard InChI Key | PRSJHEVLVQFMHJ-FRLQEACCSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC |
| Canonical SMILES | CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC |
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